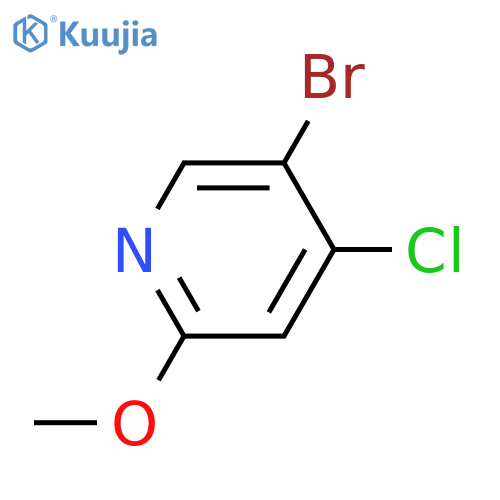

Cas no 851607-27-7 (5-bromo-4-chloro-2-methoxy-pyridine)

851607-27-7 structure

商品名:5-bromo-4-chloro-2-methoxy-pyridine

CAS番号:851607-27-7

MF:C6H5BrClNO

メガワット:222.466999769211

MDL:MFCD17014994

CID:834832

PubChem ID:23133649

5-bromo-4-chloro-2-methoxy-pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-4-chloro-2-methoxypyridine

- 5-bromo-4-chloro-2-methoxy-pyridine

- 5-Bromo-4-chloro-2-methoxypyridine (ACI)

- CS-W006632

- AS-18571

- DB-368521

- DTXSID90630890

- MFCD17014994

- KTPLBYFKHPABLJ-UHFFFAOYSA-N

- EN300-252937

- SY111011

- AKOS015998833

- SCHEMBL676674

- 851607-27-7

- Pyridine, 5-bromo-4-chloro-2-methoxy-

-

- MDL: MFCD17014994

- インチ: 1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3

- InChIKey: KTPLBYFKHPABLJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(Br)=CN=C(OC)C=1

計算された属性

- せいみつぶんしりょう: 220.92400

- どういたいしつりょう: 220.92430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12000

- LogP: 2.50610

5-bromo-4-chloro-2-methoxy-pyridine セキュリティ情報

5-bromo-4-chloro-2-methoxy-pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-bromo-4-chloro-2-methoxy-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D509023-1g |

5-Bromo-4-chloro-2-methoxy-pyridine |

851607-27-7 | 95% | 1g |

$500 | 2024-05-24 | |

| Chemenu | CM174128-5g |

5-bromo-4-chloro-2-methoxypyridine |

851607-27-7 | 98% | 5g |

$561 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4847-250MG |

5-bromo-4-chloro-2-methoxy-pyridine |

851607-27-7 | 97% | 250MG |

¥ 257.00 | 2023-04-13 | |

| Enamine | EN300-252937-1.0g |

5-bromo-4-chloro-2-methoxypyridine |

851607-27-7 | 95% | 1.0g |

$28.0 | 2024-06-19 | |

| eNovation Chemicals LLC | D917185-5g |

5-Bromo-4-chloro-2-methoxypyridine |

851607-27-7 | 95% | 5g |

$515 | 2023-09-03 | |

| eNovation Chemicals LLC | D500620-1g |

5-BroMo-4-chloro-2-Methoxypyridine |

851607-27-7 | 97% | 1g |

$170 | 2024-05-24 | |

| Chemenu | CM174128-1g |

5-bromo-4-chloro-2-methoxypyridine |

851607-27-7 | 98% | 1g |

$179 | 2021-08-05 | |

| TRC | B292235-100mg |

5-Bromo-4-chloro-2-methoxypyridine |

851607-27-7 | 100mg |

$ 70.00 | 2022-06-07 | ||

| Apollo Scientific | OR301297-250mg |

5-Bromo-4-chloro-2-methoxypyridine |

851607-27-7 | 98+% | 250mg |

£15.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YI235-100mg |

5-bromo-4-chloro-2-methoxy-pyridine |

851607-27-7 | 98% | 100mg |

271CNY | 2021-05-08 |

5-bromo-4-chloro-2-methoxy-pyridine 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

851607-27-7 (5-bromo-4-chloro-2-methoxy-pyridine) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:851607-27-7)5-bromo-4-chloro-2-methoxy-pyridine

清らかである:99%

はかる:25g

価格 ($):407.0